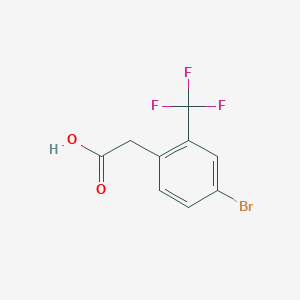
4-Bromo-2-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenylacetic acid moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Mécanisme D'action
Target of Action
The compound is a synthetic reagent used in various chemical reactions
Mode of Action
The mode of action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid is primarily chemical rather than biological. It is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Biochemical Pathways
As a chemical reagent, it is involved in the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling . The downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The results of the action of this compound are primarily observed at the chemical level. It is used as a reagent in chemical reactions, contributing to the formation of new compounds . The specific molecular and cellular effects would depend on the context of its use.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the outcomes of chemical reactions involving this compound can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . These interactions are crucial for its role in biochemical processes, influencing the activity and function of the involved biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause respiratory irritation and serious eye damage . These effects highlight its potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound undergoes diolefination mediated by mono-N-protected amino acid ligands, which is a critical aspect of its molecular mechanism . These interactions are essential for understanding how the compound influences biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been classified as harmful in contact with skin and if inhaled, indicating potential long-term effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound can cause toxic or adverse effects, such as skin irritation and serious eye damage . Understanding these dosage effects is essential for determining safe and effective concentrations for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands . These interactions are critical for its role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are essential for its activity and function. It has been noted to cause respiratory irritation, indicating its potential distribution in respiratory tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid typically involves the bromination of 2-(trifluoromethyl)phenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted phenylacetic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the phenylacetic acid moiety.
4-Bromo-α,α,α-trifluoroacetophenone: Contains a trifluoromethyl group and a bromine atom but differs in the position of the functional groups.
(α,α,α-Trifluoro-p-tolyl)acetic acid: Similar in having a trifluoromethyl group but lacks the bromine atom.
Uniqueness
4-Bromo-2-(trifluoromethyl)phenylacetic acid is unique due to the combination of the bromine atom and the trifluoromethyl group attached to the phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXXBLDSUVCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214339-48-6 |
Source


|
| Record name | 2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
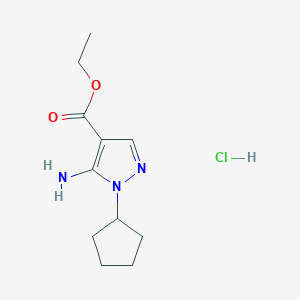

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
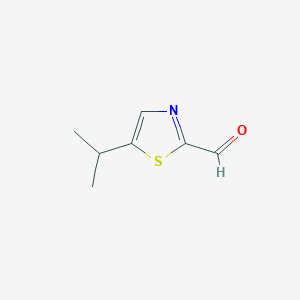
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)
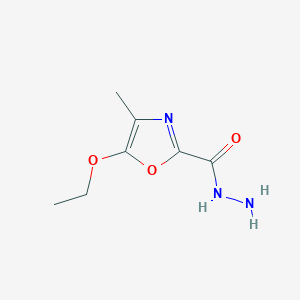
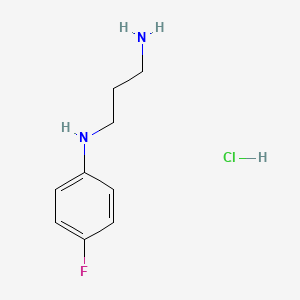
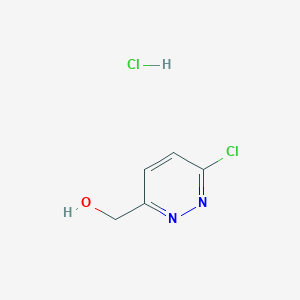
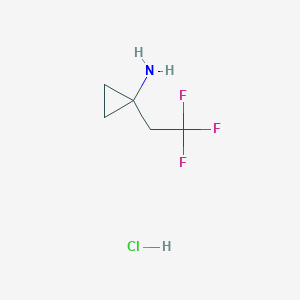
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)


![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
